N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4S/c30-26(22-1-7-25(8-2-22)34(31,32)29-9-11-33-12-10-29)28-24-5-3-23(4-6-24)27-16-19-13-20(17-27)15-21(14-19)18-27/h1-8,19-21H,9-18H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHODOSUKVFAXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Morpholine
Morpholine reacts with 4-chlorosulfonylbenzoic acid in dichloromethane at 0–5°C to form 4-(4-morpholinylsulfonyl)benzoic acid. Triethylamine (2.2 equiv) is used to scavenge HCl, achieving yields of 85–92%.
Reaction Conditions Table
| Component | Quantity | Conditions |
|---|---|---|
| 4-Chlorosulfonylbenzoic acid | 1.0 equiv | DCM, 0–5°C, 2 h |
| Morpholine | 1.1 equiv | Triethylamine (2.2 equiv) |
Acid Chloride Formation
The carboxylic acid is converted to its acyl chloride using thionyl chloride (3.0 equiv) under reflux (70°C, 4 h). Excess SOCl₂ is removed via distillation, yielding 4-(4-morpholinylsulfonyl)benzoyl chloride (96–98% purity by HPLC).
Synthesis of 4-(1-Adamantyl)aniline
Adamantane Bromination
1-Adamantanol undergoes bromination with HBr (48% aqueous) and sulfuric acid at 120°C for 6 h, producing 1-bromoadamantane (78% yield).
Buchwald–Hartwig Amination
1-Bromoadamantane couples with 4-nitroaniline via palladium-catalyzed amination (Pd(OAc)₂, Xantphos, Cs₂CO₃) in toluene at 110°C. Subsequent nitro reduction (H₂, Pd/C) yields 4-(1-adamantyl)aniline (65% over two steps).
Spectral Data Table
| Compound | NMR (CDCl₃) |
|---|---|
| 4-(1-Adamantyl)aniline | δ 7.25 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 2.05 (s, 3H), 1.75–1.85 (m, 12H) |
Amide Coupling and Final Product Isolation
Coupling Reaction
4-(4-Morpholinylsulfonyl)benzoyl chloride (1.05 equiv) reacts with 4-(1-adamantyl)aniline (1.0 equiv) in THF at 25°C, using DMAP (0.1 equiv) as a catalyst. The reaction completes in 12 h, yielding the crude product (89% conversion by LC-MS).
Purification
Recrystallization from ethanol/water (7:3 v/v) affords this compound as white crystals (mp 218–220°C, 95% purity by HPLC).
Optimized Workflow Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | Morpholine, DCM, 0–5°C | 88% |
| Acid chloride formation | SOCl₂, reflux | 97% |
| Adamantyl aniline prep | Pd(OAc)₂, Xantphos, H₂ | 65% |
| Amidation | DMAP, THF, 25°C | 89% |
| Recrystallization | Ethanol/water | 95% |
Mechanistic Insights and Challenges
Sulfonylation Selectivity
The morpholine sulfonylation proceeds via nucleophilic attack on the electrophilic sulfur, favored by low temperatures to minimize di-sulfonation.
Steric Hindrance Mitigation
The bulky adamantyl group necessitates prolonged reaction times for amidation. Microwave-assisted synthesis (80°C, 30 min) improves efficiency but risks decomposition.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzamide and morpholinylsulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide typically involves several steps:
- Preparation of Intermediates : The initial step includes the synthesis of adamantyl and morpholinylsulfonyl intermediates.
- Coupling Reaction : These intermediates are coupled with a benzamide derivative under controlled conditions using strong acids or bases, organic solvents, and catalysts to facilitate the reaction.
Key Reaction Conditions
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Converts the compound into amines or alcohols.
- Substitution Reactions : Involves nucleophilic or electrophilic substitutions that can modify the functional groups present in the compound.
Scientific Research Applications
This compound has been investigated for various applications:
Chemistry
- Building Block : Serves as a reagent for synthesizing more complex molecules.
- Reagent in Organic Reactions : Useful in various organic transformations due to its unique functional groups.
Biology
- Biological Activity : Studies have shown that this compound interacts with specific enzymes and receptors, indicating potential biological activity that warrants further investigation.
Medicine
- Therapeutic Potential : Research has indicated possible anti-inflammatory and anticancer properties. For instance, compounds with similar structures have been evaluated for their anticonvulsant activity in animal models, showing promise as new antiepileptic drugs (AEDs) .
Industry
- Material Development : Utilized in creating advanced materials, including polymers and composites that leverage its unique chemical properties.
Anticonvulsant Activity Study
A study investigated the anticonvulsant activity of several derivatives related to this compound. The results indicated that certain derivatives exhibited significant protective effects in animal models of epilepsy, suggesting that modifications to the basic structure can enhance therapeutic efficacy .
Material Science Application
Research has also explored the use of this compound in developing new materials. Its ability to form stable complexes with other compounds has been leveraged in creating advanced composites that exhibit improved mechanical properties .
Mechanism of Action
The mechanism of action of N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The adamantyl group, in particular, is known for its ability to enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The table below highlights key structural analogs and their distinguishing features:
Key Observations :
- Adamantyl vs. Heterocyclic Groups : Compounds with adamantyl groups (e.g., ) exhibit higher molecular weights and lipophilicity compared to those with pyridine or imidazole substituents (). The adamantyl group may improve blood-brain barrier penetration but reduce aqueous solubility .
- Morpholinylsulfonyl vs.
- Biological Activity: Imidazole-containing analogs () demonstrate notable antimicrobial and anticancer activity, suggesting that heterocyclic substituents can modulate biological efficacy .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
- The adamantyl group increases logP (a measure of lipophilicity), as seen in and , which could prolong half-life but complicate formulation.
- Morpholinylsulfonyl groups () improve solubility compared to adamantyl analogs due to their polar sulfonamide and ether linkages .
Metabolic Stability
Biological Activity
N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from adamantane derivatives and morpholine. Key steps include:
- Formation of Adamantyl Intermediate : The adamantane core is modified to introduce functional groups.
- Coupling Reaction : The morpholinylsulfonyl group is introduced via nucleophilic substitution.
- Purification : Techniques like recrystallization or chromatography are used to obtain pure compounds.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation through modulation of signaling pathways.
- Neuroprotective Effects : Studies suggest it may protect neuronal cells from oxidative stress and neurodegeneration, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Protection against oxidative stress | |
| Enzyme Inhibition | AChE/BChE inhibition |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzymatic Interaction : The compound binds to active sites on enzymes such as AChE, leading to reduced enzyme activity and increased acetylcholine levels in synaptic clefts, which is beneficial in neurodegenerative conditions.
- Cell Signaling Modulation : It may influence various signaling pathways involved in cell survival and apoptosis, contributing to its anticancer effects.
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of the compound on SH-SY5Y cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting potential for Alzheimer's treatment .
- Anticancer Evaluation : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
